An In-depth Technical Guide to the Mechanism of Action of ENMD-1068 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of ENMD-1068 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENMD-1068 hydrochloride is a synthetic, small-molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2). Preclinical studies have demonstrated its therapeutic potential in various inflammatory and fibrotic conditions, including endometriosis, liver fibrosis, and rheumatoid arthritis.[1][2][3] The core mechanism of action of ENMD-1068 revolves around its ability to block PAR2 signaling, which in turn attenuates downstream inflammatory and fibrotic pathways, notably the TGF-β1/Smad and NF-κB signaling cascades. This guide provides a comprehensive overview of the mechanism of action of ENMD-1068, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism of Action: PAR2 Antagonism
ENMD-1068, chemically identified as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, functions as a selective antagonist of PAR2.[1] PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events that are implicated in inflammation, pain, and fibrosis.[4][5]
ENMD-1068 exerts its therapeutic effects by inhibiting the activation of PAR2, thereby preventing the initiation of these downstream signaling pathways. While the precise nature of its binding to PAR2 (e.g., competitive, allosteric) is not fully elucidated in the provided materials, its functional antagonism has been demonstrated in various experimental models. An in vitro study reported an IC50 of 5 mM for the inhibition of trypsin-induced PAR2 activation.[1]
Downstream Consequences of PAR2 Antagonism
The antagonism of PAR2 by ENMD-1068 leads to the modulation of several key signaling pathways that are central to the pathogenesis of inflammatory and fibrotic diseases.
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Inhibition of Inflammatory Cytokine Production: ENMD-1068 has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[6][7]
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Attenuation of Fibrotic Signaling: A key mechanism of ENMD-1068 is its ability to interfere with the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a critical driver of fibrosis.[6]
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Suppression of Proliferation and Induction of Apoptosis: ENMD-1068 has been observed to inhibit cell proliferation and promote programmed cell death (apoptosis) in pathological tissues.[6][7]
Key Signaling Pathways Modulated by ENMD-1068
Inhibition of the TGF-β1/Smad Signaling Pathway
In the context of liver fibrosis, ENMD-1068 has been demonstrated to attenuate the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. This effect is mediated through the inhibition of the TGF-β1/Smad signaling pathway.[8] Upon activation by TGF-β1, the TGF-β receptor I phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of fibrotic genes. ENMD-1068 treatment has been shown to decrease the C-terminal phosphorylation of Smad2/3, thereby inhibiting this pro-fibrotic signaling cascade.[6][7]
Caption: Inhibition of TGF-β1/Smad signaling by ENMD-1068.
Inhibition of the NF-κB Signaling Pathway
In a mouse model of endometriosis, ENMD-1068 treatment led to a significant decrease in the activation of Nuclear Factor-kappa B (NF-κB).[9] The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. By antagonizing PAR2, ENMD-1068 is thought to prevent the upstream signals that lead to NF-κB activation, thereby exerting its anti-inflammatory effects.
Caption: Inhibition of NF-κB signaling by ENMD-1068.
Quantitative Data from Preclinical Studies
The efficacy of ENMD-1068 has been quantified in several preclinical models. The following tables summarize key findings.
Table 1: In Vitro Activity of ENMD-1068
| Parameter | Value | Cell/System | Reference |
| IC50 (PAR2 Antagonism) | 5 mM | Trypsin-induced PAR2 activation | [1] |
Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis
| Parameter | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | P-value | Reference |
| Lesion Volume (mm³) | ~35 | ~20 | ~15 | < 0.05 | [3] |
| IL-6 Levels (pg/mg) | ~120 | ~70 | ~40 | < 0.01 | [9] |
| MCP-1 Levels (pg/mg) | ~250 | ~150 | ~125 | < 0.05 | [9] |
| Proliferating Cells (%) | High | Reduced | Significantly Reduced | < 0.05 | [3] |
| Apoptotic Cells (%) | Low | Increased | Significantly Increased | < 0.05 | [3] |
Table 3: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Liver Fibrosis
| Parameter | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | P-value | Reference |
| Collagen Content | High | Significantly Reduced | More Significantly Reduced | N/A | [8] |
| α-SMA Expression | High | Significantly Reduced | More Significantly Reduced | N/A | [8] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies of ENMD-1068. For precise details, including antibody clones and concentrations, it is recommended to consult the original publications.
Immunohistochemistry for Ki-67 (Cell Proliferation)
This protocol outlines the general steps for detecting the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections from mouse models.
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 x 5 minutes).
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Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 x 3 minutes each).
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Rinse in deionized water for 5 minutes.
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Antigen Retrieval:
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Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat to 95-100°C for 20-40 minutes.
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Allow slides to cool to room temperature.
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Wash with Tris-buffered saline with Tween 20 (TBST).
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Blocking and Staining:
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Block non-specific binding with a suitable blocking serum for 30-60 minutes.
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Incubate with a primary antibody against Ki-67 overnight at 4°C.
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Wash with TBST.
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Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
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Wash with TBST.
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Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
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Detection and Counterstaining:
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Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.
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Counterstain with hematoxylin (B73222) to visualize cell nuclei.
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Dehydrate, clear, and mount the slides.
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Caption: General workflow for Ki-67 immunohistochemistry.
TUNEL Assay (Apoptosis)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
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Tissue Preparation:
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Use FFPE or frozen tissue sections.
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Deparaffinize and rehydrate FFPE sections as described for IHC.
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For FFPE sections, permeabilize the tissue with Proteinase K.
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Labeling:
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Equilibrate the slides in TdT reaction buffer.
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Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT will add the biotin-labeled dUTP to the 3'-OH ends of fragmented DNA.
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Detection:
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Wash the slides to remove unincorporated nucleotides.
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Incubate with a streptavidin-HRP conjugate.
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Develop the signal with DAB. Apoptotic nuclei will be stained brown.
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Counterstaining:
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Counterstain with a suitable nuclear stain, such as Methyl Green, to visualize all cell nuclei.
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Dehydrate, clear, and mount.
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Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and MCP-1
This protocol provides a general outline for a sandwich ELISA to quantify cytokine levels in tissue lysates or cell culture supernatants.
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Plate Coating:
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Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight.
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Blocking:
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Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.
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Sample and Standard Incubation:
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Wash the plate.
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Add standards of known cytokine concentrations and samples to the wells.
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Incubate for 2 hours at room temperature.
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Detection Antibody:
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Wash the plate.
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Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
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Signal Amplification and Detection:
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Wash the plate.
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Add streptavidin-HRP and incubate for 30 minutes.
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Wash the plate.
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Add a TMB substrate solution and incubate in the dark until a color develops.
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Stop the reaction with a stop solution (e.g., sulfuric acid).
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Data Analysis:
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Read the absorbance at 450 nm using a microplate reader.
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Generate a standard curve and calculate the concentration of the cytokine in the samples.
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Conclusion
ENMD-1068 hydrochloride is a promising therapeutic candidate that exerts its effects through the selective antagonism of PAR2. This primary mechanism of action leads to the downstream inhibition of key pro-inflammatory and pro-fibrotic signaling pathways, including the TGF-β1/Smad and NF-κB cascades. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of ENMD-1068 in diseases characterized by inflammation and fibrosis. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field of drug development and molecular pharmacology. Further studies are warranted to fully elucidate the therapeutic potential and precise molecular interactions of this compound.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
